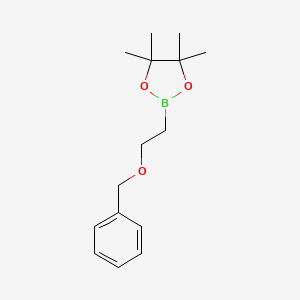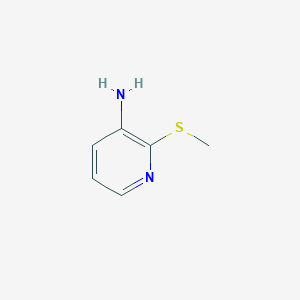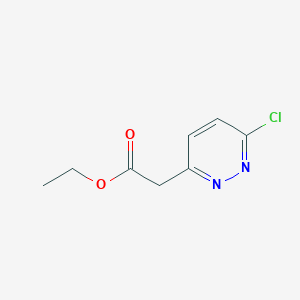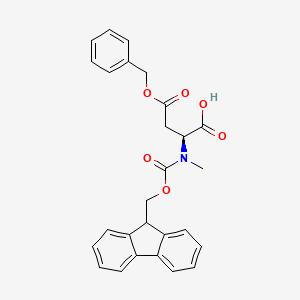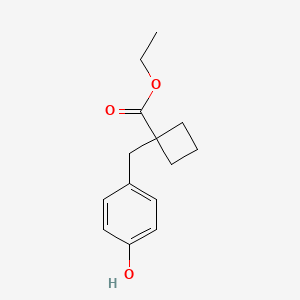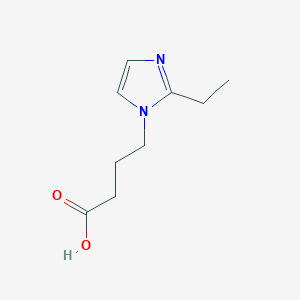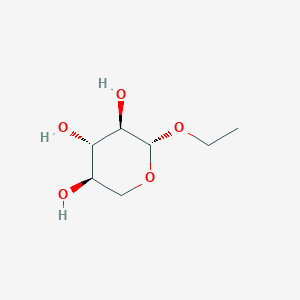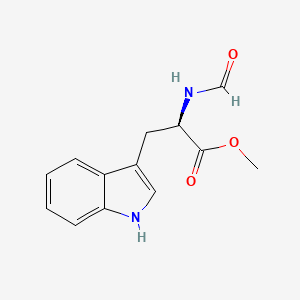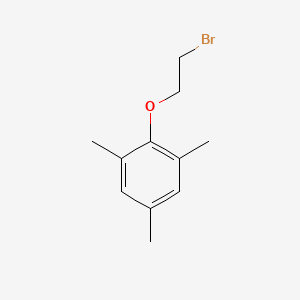
2-(2-Bromoethoxy)-1,3,5-trimethylbenzene
概要
説明
2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with three methyl groups and an ethoxy group that is further substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the starting materials are 1,3,5-trimethylbenzene and 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromoethoxy)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy derivative without the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 2-(2-hydroxyethoxy)-1,3,5-trimethylbenzene, 2-(2-cyanoethoxy)-1,3,5-trimethylbenzene, or 2-(2-aminoethoxy)-1,3,5-trimethylbenzene.
Oxidation: Formation of 2-(2-bromoethoxy)-1,3,5-trimethylbenzaldehyde or 2-(2-bromoethoxy)-1,3,5-trimethylbenzoic acid.
Reduction: Formation of 2-ethoxy-1,3,5-trimethylbenzene.
科学的研究の応用
2-(2-Bromoethoxy)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The ethoxy group can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
(2-Bromoethoxy)benzene: Similar structure but lacks the three methyl groups on the benzene ring.
1-(2-Bromoethoxy)-2-bromobenzene: Contains an additional bromine atom on the benzene ring.
2-(2-Bromoethoxy)ethanol: Contains a hydroxyl group instead of the three methyl groups on the benzene ring.
Uniqueness
2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(2-bromoethoxy)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEDTCAIWFGREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579064 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94839-66-4 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


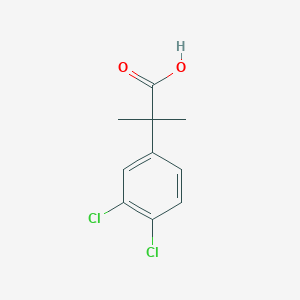
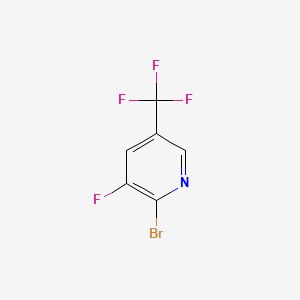
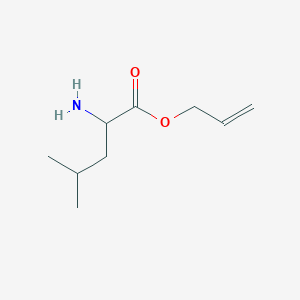
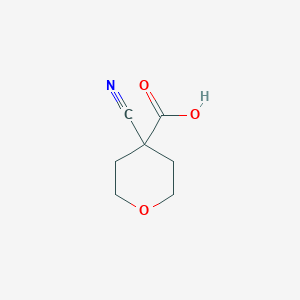
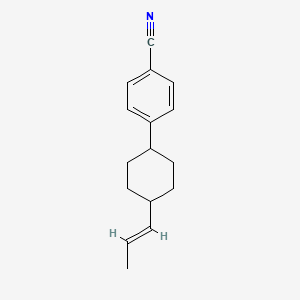
![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)
